molecular formula C21H27Cl2NO B1424017 4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1219972-17-4

4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No. B1424017
M. Wt: 380.3 g/mol
InChI Key: CEYLFRUEEKYYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1. Pharmaceutical Applications

Paroxetine hydrochloride, a phenylpiperidine derivative related to 4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride, is primarily utilized as a selective serotonin reuptake inhibitor. It is indicated for the treatment of depression, generalized anxiety disorder, obsessive-compulsive disorder, panic disorder, posttraumatic stress disorder, and social anxiety disorder. The review also covers its physicochemical properties, methods of preparation, and methods of analysis in pharmaceutical and biological samples (Germann, Ma, Han, & Tikhomirova, 2013).

2. Structural and Crystallography Studies

The crystal structures of compounds similar to the chemical structure of 4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride have been analyzed. These studies focus on understanding the dihedral angles, distances between atoms, and interactions within crystal structures, providing valuable information for the design of new compounds with desired properties (Li et al., 2005).

3. Antimicrobial and Bioactivity Studies

Compounds structurally related to 4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride have been synthesized and tested for their antimicrobial and bioactive properties. Studies have shown that some derivatives exhibit moderate antibacterial activity, and potential bioactivity for anti-leukemia (Shahzadi et al., 2006).

4. Chemical Synthesis and Characterization

Synthesis and characterization of related compounds have been extensively studied. These investigations include the synthesis of novel compounds, characterization using techniques like NMR and X-ray diffraction, and exploration of their potential applications in various fields such as pharmaceuticals (Vervisch et al., 2012).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. However, a related compound’s safety information is available in an MSDS7.


Future Directions

The future directions of research involving this compound are not explicitly mentioned in the search results. However, given its role as a cannabinoid receptor agonist, it is likely that future research will continue to explore its potential uses1.


Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult a chemistry professional.


properties

IUPAC Name

4-[[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO.ClH/c1-21(2,17-6-4-3-5-7-17)18-8-9-20(19(22)14-18)24-15-16-10-12-23-13-11-16;/h3-9,14,16,23H,10-13,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYLFRUEEKYYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCNCC3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
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4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
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4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

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